Acetyl-Ser-Asp-Lys-Pro

Übersicht

Beschreibung

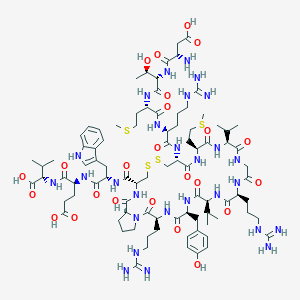

Acetyl-Ser-Asp-Lys-Pro is a tetrapeptide composed of the amino acids serine, aspartic acid, lysine, and proline, with an acetyl group attached to the serine residue. This compound is known for its role in inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle, thereby protecting against certain types of cellular damage .

Wissenschaftliche Forschungsanwendungen

Acetyl-Ser-Asp-Lys-Pro has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in regulating cell cycle entry and protecting stem cells.

Medicine: Explored for its potential in protecting against chemotherapy-induced damage and promoting tissue repair.

Industry: Used in the development of peptide-based therapeutics and as a research tool in drug discovery

Wirkmechanismus

Target of Action

The primary target of Acetyl-Ser-Asp-Lys-Pro is the pluripotent hematopoietic stem cells found in the bone marrow . These cells are responsible for the production of all types of blood cells, and their regulation is crucial for maintaining healthy blood cell levels in the body .

Mode of Action

this compound inhibits the entry of these pluripotent hematopoietic stem cells into the S-phase of the cell cycle . This action effectively slows down the proliferation of these cells, thereby controlling the production of blood cells .

Biochemical Pathways

this compound is formed in bone marrow cells by the enzymatic processing of thymosin β4 . It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo .

Pharmacokinetics

It is known that it is a specific substrate for the n-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.

Result of Action

The inhibition of the cell cycle entry by this compound results in the protection of these cells against toxicity from certain substances, such as Ara-C, a chemotherapy agent . This protective effect can contribute to a reduction in marrow failure, thereby improving survival rates .

Action Environment

The action of this compound is influenced by the environment within the bone marrow, where these pluripotent hematopoietic stem cells reside . Factors such as the presence of other cells, the availability of nutrients, and the overall health of the bone marrow can influence the efficacy and stability of this compound .

Biochemische Analyse

Biochemical Properties

Acetyl-Ser-Asp-Lys-Pro is a specific substrate of the N-terminal active site of human angiotensin-converting enzyme (ACE) . It interacts with ACE, a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance . The interaction between this compound and ACE is crucial for its role in modulating hematopoiesis .

Cellular Effects

This compound has been shown to influence cell function significantly. It is a physiological modulator of hematopoiesis, the process by which the body produces blood cells . It also plays a role in the regulation of blood pressure and cardiovascular function through its interaction with ACE .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ACE. It acts as a competitive inhibitor, selectively inhibiting the N-terminal active site of ACE . This inhibition affects the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS), a critical metabolic pathway that regulates blood pressure and fluid balance . It interacts with ACE, a key enzyme in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl-Ser-Asp-Lys-Pro can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Repetition: The deprotection and coupling steps are repeated for lysine and proline.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-Ser-Asp-Lys-Pro undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.

Oxidation: The serine residue can be oxidized to form a hydroxyl group, which may further react to form other derivatives.

Substitution: The amino groups in lysine and aspartic acid can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products

Hydrolysis: Produces serine, aspartic acid, lysine, and proline.

Oxidation: Produces oxidized derivatives of serine.

Substitution: Produces acylated derivatives of lysine and aspartic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thymosin Beta-4: A larger peptide from which Acetyl-Ser-Asp-Lys-Pro is derived.

This compound analogues: Modified versions of the tetrapeptide with substitutions or modifications at the N- or C-terminus

Uniqueness

This compound is unique due to its specific sequence and acetylation, which confer its biological activity. Unlike other peptides, it specifically inhibits the entry of stem cells into the S-phase, providing a protective effect against cellular damage .

Eigenschaften

IUPAC Name |

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402957, DTXSID40861258 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127103-11-1 | |

| Record name | Acetyl-Ser-Asp-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.